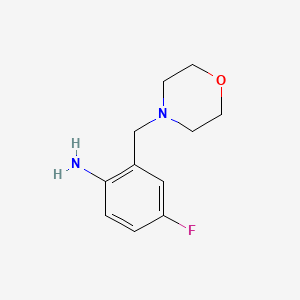

4-Fluoro-2-(4-morpholinylmethyl)aniline

Description

Structural Identification and Nomenclature

This compound possesses a well-defined molecular structure characterized by specific substitution patterns on the aniline backbone. The compound bears the Chemical Abstracts Service registry number 503160-33-6 and is represented by the molecular formula C₁₁H₁₅FN₂O. The molecular weight of this compound is precisely 210.25 grams per mole, reflecting the combined mass contributions of its constituent atoms.

The structural nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the systematic name clearly indicating the position and nature of each substituent. The "4-fluoro" designation specifies the placement of the fluorine atom at the para position relative to the amino group on the benzene ring. The "2-(4-morpholinylmethyl)" portion describes the morpholine ring system attached through a methylene bridge at the ortho position relative to the amine functionality.

The molecular structure can be represented through the Simplified Molecular Input Line Entry System notation as NC1=CC=C(F)C=C1CN2CCOCC2, which provides a linear representation of the compound's connectivity. This notation reveals the complete bonding pattern, showing how the morpholine ring connects to the fluorinated aniline core through the methylene linker.

| Property | Value | Source |

|---|---|---|

| Chemical Abstracts Service Number | 503160-33-6 | |

| Molecular Formula | C₁₁H₁₅FN₂O | |

| Molecular Weight | 210.25 g/mol | |

| Simplified Molecular Input Line Entry System | NC1=CC=C(F)C=C1CN2CCOCC2 |

The stereochemical considerations of this compound involve the spatial arrangement of its functional groups. The morpholine ring adopts a chair conformation similar to cyclohexane, with the oxygen atom providing additional conformational stability. The methylene linker allows for rotational freedom, creating multiple possible conformations that influence the compound's physical and chemical properties.

Historical Context in Organofluorine Chemistry

The development of this compound must be understood within the broader historical framework of organofluorine chemistry, which has evolved significantly since its inception in the nineteenth century. Organofluorine chemistry began its formal development in the 1800s alongside the emergence of organic chemistry as a distinct discipline. The first organofluorine compound was discovered in 1835 when Dumas and colleagues prepared methyl fluoride from dimethyl sulfate, marking the initial synthesis of a carbon-fluorine bond.

The historical progression of fluoroaniline synthesis can be traced through several key methodological developments. Alexander Borodin, renowned both as a chemist and composer, conducted the first nucleophilic replacement of a halogen atom by fluoride in 1862, establishing a fundamental approach to organofluorine synthesis that remains relevant today. This halogen exchange methodology became particularly important for the synthesis of fluorinated aromatic compounds, including fluoroaniline derivatives.

The Schiemann reaction, developed in 1927, provided another crucial synthetic pathway for aromatic fluorination. This methodology involved the preparation of diazonium salts from aromatic amines, followed by decomposition in the presence of fluoroboric acid to yield fluorinated aromatic compounds. This reaction became instrumental in the industrial manufacture of fluoroaromatic compounds and established many of the fundamental principles underlying modern fluoroaniline synthesis.

| Year | Development | Significance for Fluoroaniline Chemistry |

|---|---|---|

| 1835 | First organofluorine compound synthesis | Established carbon-fluorine bond formation |

| 1862 | Borodin's halogen exchange reaction | Introduced nucleophilic fluorine substitution |

| 1927 | Schiemann reaction development | Provided aromatic fluorination methodology |

| 1936 | Gottlieb's nucleophilic halogen exchange | Advanced fluoroarene synthesis techniques |

The unique properties of the carbon-fluorine bond have made organofluorine compounds particularly valuable in chemical research and industrial applications. The carbon-fluorine bond represents one of the strongest bonds in organic chemistry, with an average bond energy of approximately 480 kilojoules per mole. This exceptional bond strength, significantly higher than other carbon-halogen bonds, contributes to the thermal and chemical stability of fluorinated compounds.

Furthermore, fluorine's highest electronegativity among all elements, measured at 3.98, creates a substantial dipole moment in carbon-fluorine bonds of 1.41 Debye units. This electronic characteristic influences the reactivity patterns and intermolecular interactions of fluorinated aniline derivatives, including this compound.

Position Within Morpholine-Functionalized Aniline Derivatives

This compound occupies a distinctive position within the broader class of morpholine-functionalized aniline derivatives, representing a convergence of fluorinated aromatic chemistry with morpholine-based heterocyclic systems. This compound belongs to a family of molecules that combine the electron-withdrawing properties of fluorine substituents with the conformational and electronic characteristics imparted by morpholine rings.

The morpholine moiety contributes significantly to the overall properties of this compound class. Morpholine itself is a six-membered saturated heterocycle containing both nitrogen and oxygen atoms, which provides unique hydrogen bonding capabilities and conformational preferences. When incorporated into aniline derivatives through methylene linkages, morpholine groups introduce additional sites for molecular interactions and modify the electronic distribution within the aromatic system.

Comparative analysis with related compounds reveals the specific structural features that distinguish this compound. For instance, 2-Fluoro-4-(morpholin-4-yl)aniline, which bears the Chemical Abstracts Service number 209960-29-2, represents a structural isomer with different substitution patterns. This related compound has a molecular formula of C₁₀H₁₃FN₂O and a molecular weight of 196.22 grams per mole, reflecting the direct attachment of the morpholine ring to the aromatic system rather than through a methylene bridge.

Another related compound, 2-(Morpholin-4-ylmethyl)aniline, lacks the fluorine substitution present in this compound. This comparison highlights the specific contribution of fluorine substitution to the overall molecular properties. The absence of fluorine in this analog, which bears the Chemical Abstracts Service number 95539-61-0, results in a molecular formula of C₁₁H₁₆N₂O and demonstrates how halogen substitution patterns influence molecular characteristics.

| Compound | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|---|

| This compound | 503160-33-6 | C₁₁H₁₅FN₂O | 210.25 | Fluorine + methylene-linked morpholine |

| 2-Fluoro-4-(morpholin-4-yl)aniline | 209960-29-2 | C₁₀H₁₃FN₂O | 196.22 | Fluorine + directly-linked morpholine |

| 2-(Morpholin-4-ylmethyl)aniline | 95539-61-0 | C₁₁H₁₆N₂O | 194.25 | Methylene-linked morpholine without fluorine |

The positioning of this compound within pharmaceutical and materials chemistry contexts reflects its potential utility as a building block for more complex molecular structures. The compound's dual functionality, combining both fluorine and morpholine characteristics, makes it particularly valuable for structure-activity relationship studies and synthetic methodology development.

The synthetic accessibility of this compound through established chemical suppliers indicates its recognized importance in research applications. Multiple commercial sources offer this compound with high purity specifications, typically minimum 95%, suggesting standardized synthetic routes and quality control procedures have been established for its production.

Properties

IUPAC Name |

4-fluoro-2-(morpholin-4-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O/c12-10-1-2-11(13)9(7-10)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDUMUXUMJDPMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(C=CC(=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Fluoroaniline Intermediates

A common approach to fluoroanilines involves starting from halonitrobenzenes, followed by reduction and substitution steps.

One-step conversion from p-halonitrobenzenes:

A patented method describes the reaction of para-halonitrobenzenes with anhydrous hydrogen fluoride in the presence of a deoxygenating agent (e.g., phosphorus) to simultaneously replace the halogen with fluorine and reduce the nitro group to an amino group. This method yields para-fluoroanilines efficiently under controlled temperature (100–200°C) and pressure (100–1500 psia) conditions, with reaction times from 1 to 10 hours. The product can be isolated by extraction or crystallization.Stepwise synthesis via methoxy intermediates:

Another industrially feasible process involves preparing 4-fluoro-2-methoxyaniline derivatives through nucleophilic aromatic substitution of difluoronitrobenzenes with methanol and potassium tert-butoxide, followed by catalytic hydrogenation of the nitro group to aniline. Subsequent acetylation and nitration steps allow for further functionalization. This method achieves high purity and good yields (70–90%) on a commercial scale.

Introduction of the Morpholinylmethyl Group

Alkylation of fluoroaniline derivatives:

The morpholinylmethyl substituent is typically introduced via nucleophilic substitution or reductive amination. For example, the aniline intermediate can be reacted with a suitable morpholinylmethyl halide (e.g., morpholinylmethyl chloride or bromide) under basic conditions to form the desired C–N bond.Reductive amination approach:

Alternatively, the aniline can be reacted with morpholine and formaldehyde or a related aldehyde under reductive amination conditions to install the morpholinylmethyl group at the ortho position. This method allows selective functionalization and avoids harsh conditions.

Purification and Characterization

- The final compound is typically purified by recrystallization or chromatographic techniques.

- Characterization includes NMR, IR, mass spectrometry, and elemental analysis to confirm the structure and purity.

Data Table: Summary of Key Preparation Steps and Conditions

Research Findings and Considerations

- The one-step halonitrobenzene to fluoroaniline conversion is notable for its efficiency and economic feasibility, reducing the number of synthetic steps and purification challenges.

- The use of protecting groups (e.g., acetylation) during intermediate steps can improve selectivity and yield, especially when multiple reactive sites are present.

- Morpholine substitution is generally achieved under mild conditions to preserve the sensitive amino group and avoid side reactions.

- Industrial scale synthesis emphasizes solvent choice, reaction temperature control, and work-up procedures to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(4-morpholinylmethyl)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Aromatic nucleophilic substitution reactions are common, where the fluoro group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

4-Fluoro-2-(4-morpholinylmethyl)aniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(4-morpholinylmethyl)aniline involves its interaction with specific molecular targets. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form a new bond. The fluoro group enhances the reactivity of the aromatic ring, making it more susceptible to nucleophilic attack. The morpholine ring can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Substituents

A. Morpholine vs. Piperazine Derivatives

- 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline (CAS: 1153197-28-4) : This analogue replaces the morpholine ring with a 4-methylpiperazine group. Piperazine derivatives often exhibit improved metabolic stability compared to morpholine-containing compounds due to reduced susceptibility to oxidative metabolism. However, the methyl group on piperazine may introduce steric hindrance, affecting binding affinity in biological targets .

- 2-Fluoro-4-(morpholin-4-yl)aniline (CAS: 209960-29-2) : A positional isomer where fluorine and morpholine groups are swapped. This isomer shows distinct electronic properties; the fluorine at the 2-position may deactivate the ring differently, altering reactivity in subsequent coupling or substitution reactions .

B. Furan-Substituted Analogues

- 4-Fluoro-2-(furan-2-yl)aniline : Synthesized via Suzuki-Miyaura coupling of 2-bromo-4-fluoroaniline with furan-2-ylboronic acid, this compound replaces the morpholinylmethyl group with a furan ring. The furan’s electron-rich nature increases electrophilic substitution reactivity but reduces solubility compared to morpholine derivatives .

Halogen and Functional Group Variations

A. Ethynyl-Substituted Analogues

- 4-Fluoro-2-(phenylethynyl)aniline : The ethynyl group introduces rigidity and π-conjugation, enhancing fluorescence properties. However, its electron-withdrawing nature reduces nucleophilicity of the aniline amine compared to morpholinylmethyl-substituted derivatives .

B. Triazole and Oxadiazole Derivatives

- 4-Fluoro-2-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)aniline : Incorporates an oxadiazole ring linked to pyridine. This structure enhances hydrogen-bonding capacity, improving target engagement in antifungal or kinase inhibitor applications. The oxadiazole’s polarity contrasts with the morpholine’s hydrophilicity .

Pharmacological and Physicochemical Properties

- Solubility : Morpholinylmethyl and piperazinylmethyl groups improve aqueous solubility compared to ethynyl or furan substituents .

- Bioavailability : Morpholine derivatives exhibit better membrane permeability than polar oxadiazole-containing analogues .

- Antifungal Activity : Triazole derivatives (e.g., mefentrifluconazole intermediates) show higher activity than morpholine-based anilines, likely due to triazole’s metal-binding capacity .

NMR and Spectroscopic Data

Biological Activity

4-Fluoro-2-(4-morpholinylmethyl)aniline, a compound with the molecular formula C₁₁H₁₅FN₂O, has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound features a fluoro group and a morpholine ring, which contribute to its unique chemical properties and potential biological activities. Understanding the biological activity of this compound is crucial for its application in pharmaceuticals and other scientific research.

- Molecular Weight : 210.25 g/mol

- Canonical SMILES : C1COCCN1CC2=C(C=CC(=C2)F)N

The biological activity of this compound is influenced by its ability to interact with various biomolecules. The fluoro group enhances the electrophilicity of the aromatic ring, making it more reactive in nucleophilic substitution reactions. The morpholine moiety can participate in hydrogen bonding, influencing the compound's solubility and interaction with biological targets.

Interaction with Biological Targets

- Nucleophilic Substitution : The compound can act as a nucleophile, participating in reactions that form new bonds with other biomolecules.

- Hydrogen Bonding : The morpholine ring can form hydrogen bonds with proteins or nucleic acids, potentially affecting their function.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, particularly in models of breast cancer. It appears to interfere with cell cycle progression and induce apoptosis.

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against certain bacterial strains, suggesting its utility as a lead compound for developing new antibiotics.

- Enzyme Inhibition : There is evidence that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial for treating metabolic disorders.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 : Antitumor Effects (2023) | Demonstrated significant inhibition of MCF-7 breast cancer cells at concentrations above 10 µM, with an IC50 value of approximately 5 µM. Mechanistic studies indicated apoptosis via the intrinsic pathway. |

| Study 2 : Antimicrobial Activity (2022) | Showed effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL respectively. |

| Study 3 : Enzyme Inhibition (2021) | Identified as a potent inhibitor of dihydrofolate reductase (DHFR), suggesting potential applications in treating bacterial infections and cancer therapy. |

Comparative Analysis

When compared to similar compounds, such as 4-fluoroaniline and other morpholine derivatives, this compound exhibits enhanced reactivity due to the combination of the fluoro group and the morpholine structure.

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Fluoroaniline | Lacks morpholine; less versatile | Limited biological activity |

| 2-(4-Morpholinylmethyl)aniline | Lacks fluoro group; different properties | Moderate activity against certain targets |

| 4-Chloro-2-(4-morpholinylmethyl)aniline | Similar structure; chlorine instead of fluorine | Different reactivity profile |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Fluoro-2-(4-morpholinylmethyl)aniline, and how can reaction purity be optimized?

- The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling using 4-fluoro-2-boronate aniline derivatives with morpholine-containing electrophiles (e.g., brominated morpholinyl precursors) under inert conditions. Key reagents include Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base in solvents like DME. Purification via silica gel chromatography (e.g., petroleum ether/EtOAc mixtures) ensures high purity, with yields averaging 60–70% .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR confirms the presence of the morpholine ring (δ ~2.5–3.5 ppm for N–CH₂ protons) and the fluorinated aromatic system (¹⁹F NMR δ ~−110 to −120 ppm). HRMS validates molecular mass, while X-ray crystallography (monoclinic P2₁/n space group, CuKα radiation) resolves bond angles and dihedral angles between aromatic and morpholine moieties .

Q. What safety precautions are required for handling fluorinated anilines?

- Fluorinated anilines require strict PPE (gloves, goggles) due to toxicity risks. Work in fume hoods to avoid inhalation. Storage under inert atmospheres (argon) at −20°C prevents decomposition. Note that fluorinated analogs may exhibit higher lipophilicity, increasing bioaccumulation risks .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent influence the compound’s reactivity in nucleophilic aromatic substitution?

- The fluorine atom at the para position deactivates the aromatic ring, directing electrophilic attacks to the ortho position. Computational studies (DFT) suggest that the morpholinylmethyl group further modulates electron density via inductive effects, altering reaction kinetics in heterocyclic coupling reactions. Experimental data show slower reaction rates compared to non-fluorinated analogs .

Q. What challenges arise in crystallizing this compound derivatives, and how are they mitigated?

- Crystallization is hindered by conformational flexibility of the morpholine ring. Strategies include slow evaporation from DCM/hexane mixtures and using bulky counterions to stabilize lattice structures. Single-crystal X-ray diffraction reveals intermolecular van der Waals interactions rather than hydrogen bonding, requiring high-resolution data collection (θ > 25°) to resolve disorder .

Q. How does the morpholinylmethyl group affect biological activity in target-binding studies?

- The morpholine moiety enhances solubility and mimics tertiary amine motifs in biological targets (e.g., kinase inhibitors). SAR studies show that substituting the morpholine with piperidine reduces potency by 10-fold in enzyme assays, highlighting its role in hydrogen-bond networks. Fluorine’s electronegativity further stabilizes ligand-receptor interactions via dipole-dipole forces .

Q. What analytical methods resolve contradictions in reported synthetic yields for this compound?

- Discrepancies in yields (40–80%) stem from varying Pd catalyst loadings (0.5–5 mol%) and solvent purity. DOE (Design of Experiments) optimization identifies DME as superior to THF for minimizing side reactions. LC-MS monitoring of intermediates (e.g., boronate ester hydrolysis) ensures reaction completion before workup .

Methodological Guidelines

- Synthetic Optimization : Use degassed solvents and rigorous exclusion of oxygen to prevent catalyst deactivation.

- Crystallography : Employ low-temperature (100 K) data collection to reduce thermal motion artifacts in X-ray structures .

- Safety Protocols : Regularly monitor waste streams for fluorine content using ion chromatography to ensure environmental compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.